(3S,5S,6E)-O-tert-Butyl Fluvastatin CAS number and properties
(3S,5S,6E)-O-tert-Butyl Fluvastatin CAS number and properties
The following technical guide provides an in-depth analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical diastereomeric intermediate and impurity standard utilized in the development and quality control of Fluvastatin sodium.
[1][2][3]
Introduction & Significance
(3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS 194935-00-7) is the (3S,5S)-diastereomer of the tert-butyl ester precursor to Fluvastatin.[1][2] While the active pharmaceutical ingredient (API), Fluvastatin Sodium, possesses the (3R,5S) configuration, the (3S,5S) isomer represents a critical process-related impurity and chiral reference standard .[2]
In drug development, this molecule is essential for:
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Impurity Profiling: Quantifying the "syn-diol" impurity formed during the stereoselective reduction step.
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Method Validation: Establishing stereospecificity in HPLC/UPLC analytical methods.
-
Synthetic Optimization: Monitoring the efficiency of stereoselective catalysts (e.g., boron or zinc chelates) used to establish the chiral centers.[2]
Chemical Identity & Physicochemical Properties[4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| Common Name | (3S,5S,6E)-O-tert-Butyl Fluvastatin |
| Systematic Name | tert-butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate |
| CAS Number | 194935-00-7 |
| Molecular Formula | C₂₈H₃₄FNO₄ |
| Molecular Weight | 467.57 g/mol |
| Stereochemistry | (3S, 5S) – Syn-diol configuration (Diastereomer of Active) |
Physical Properties
| Property | Description |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform; Insoluble in Water |
| Melting Point | Typically 110–130 °C (Dependent on polymorph/purity; distinct from (3R,5S) isomer) |
| Stability | Hygroscopic; Light-sensitive (protect from UV due to diene/indole conjugation) |
| Storage | -20°C (Long-term) or 2-8°C (Short-term); Inert atmosphere (Argon/Nitrogen) |
Synthesis & Stereochemical Control
The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin is intimately linked to the manufacturing process of the active drug.[1][2] It arises from the stereoselective reduction of the 3-keto-5-hydroxy intermediate.[1]
Mechanism of Formation
The core pharmacophore is constructed via an aldol condensation between the indole aldehyde and tert-butyl acetoacetate. The resulting 3-hydroxy-5-oxo (or 3,5-diketo) intermediate undergoes reduction.[1][2][3]
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Active Route (3R,5S): Uses conditions favoring the anti-diol (e.g., stereoselective reduction directed by the C5-hydroxyl group).[1][2]
-
Impurity Route (3S,5S): Arises from mismatched stereocontrol or non-selective reduction (e.g., standard NaBH₄ reduction without chelating agents often yields a mixture of syn and anti diols).[2]
Synthetic Workflow Diagram
The following diagram illustrates the divergence between the active drug precursor and the (3S,5S) impurity.[2]
Caption: Divergent synthesis showing the origin of the (3S,5S) diastereomer during the reduction of the 3-keto intermediate.
Experimental Protocols
Protocol 1: Isolation/Purification of (3S,5S) Isomer
To obtain the (3S,5S) isomer as a reference standard, a non-stereoselective reduction is performed, followed by chromatographic separation.[2]
Reagents:
Methodology:
-
Dissolution: Dissolve 1.0 eq of the 3-keto intermediate in THF/MeOH (4:1 v/v) at -78°C.
-
Reduction: Slowly add NaBH₄ (1.2 eq). Unlike the optimized process for the drug, do not add diethylmethoxyborane (chelating agent).[2] The absence of the boron chelator allows the formation of the syn-(3S,5S) isomer alongside the anti isomer.[2]
-
Quenching: After 2 hours, quench with saturated NH₄Cl solution.
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Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Separation: The crude residue contains a mixture of (3R,5S) and (3S,5S) diastereomers.[2]
-
Flash Chromatography: Silica gel (Hexane:EtOAc gradient).[2] The diastereomers typically separate due to different polarity of the syn vs anti diol intramolecular H-bonding.
-
Yield: Isolate the (3S,5S) fraction (identification confirmed by NMR/HPLC).
-
Protocol 2: Analytical HPLC Identification
This method separates the (3S,5S) impurity from the active (3R,5S) ester.[2]
-
Column: Chiralpak AD-H or OD-H (or equivalent polysaccharide phase) for enantiomers; C18 is often sufficient for diastereomers (3R,5S vs 3S,5S).[1][2]
-
Mobile Phase: Acetonitrile : Water (60:[1][2]40) + 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 238 nm (Indole absorption) and 305 nm.[2]
-
Retention: The (3S,5S) isomer (syn) typically elutes at a different retention time than the (3R,5S) (anti) due to the difference in hydrodynamic volume and polarity.[1][2]
Impurity Profiling & Relationships[3]
Understanding the relationship between the ester, the hydrolyzed acid, and the lactone is vital for stability studies.
Caption: Degradation and conversion pathways for the (3S,5S) impurity series.
References
-
ChemicalBook . (2023).[2] (3S,5S,6E)-O-tert-Butyl Fluvastatin | 194935-00-7.[5][1][2] Link
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PubChem . (2025).[2][6][7] Fluvastatin (Compound CID 1548972).[1][2][6][7] National Library of Medicine. Link
-
Veeprho . (2025).[2] Fluvastatin Impurity Standards and Tert-Butyl Esters. Link
-
Santa Cruz Biotechnology . (2024).[2] (3R,5S)-Fluvastatin tert-Butyl Ester Data Sheet. Link
-
Tempkin, O., et al. (1997).[2] Asymmetric Synthesis of 3,5-Dihydroxy-6(E)-heptenoate Stereoisomers. Tetrahedron, 53, 10659. (Cited for stereoselective reduction context).
Sources
- 1. 6-Heptenoic acid, 7-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinyl)-3,5-dihydroxy-, (3R,5S,6E)-, compd. with 2-methyl-2-propanamine (1:1) | C26H39FN4O6S | CID 24995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone - Google Patents [patents.google.com]
- 5. (3S,5S,6E)-O-tert-Butyl Fluvastatin | 194935-00-7 [chemicalbook.com]
- 6. SID 135650279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
